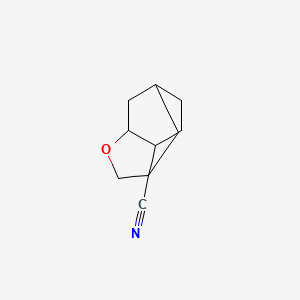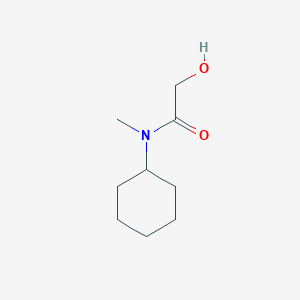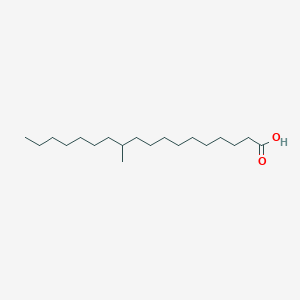
11-Methyl-octadecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-Methyl-octadecanoic acid is a long-chain fatty acid with the molecular formula C19H38O2. It is a derivative of octadecanoic acid, characterized by the presence of a methyl group at the 11th carbon position. This compound is part of the broader class of fatty acids, which are essential components in various biological and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyl-octadecanoic acid typically involves the methylation of octadecanoic acid. One common method is the Friedel-Crafts alkylation, where octadecanoic acid is reacted with a methylating agent such as methyl iodide in the presence of a catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In industrial settings, this compound can be produced through the hydrogenation of unsaturated fatty acids derived from natural sources. This process involves the catalytic hydrogenation of oleic acid or other unsaturated fatty acids in the presence of a metal catalyst such as palladium or nickel. The resulting saturated fatty acid is then subjected to methylation to introduce the methyl group at the desired position.
化学反应分析
Types of Reactions: 11-Methyl-octadecanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield primary alcohols. Lithium aluminum hydride is a typical reducing agent used in this reaction.
Substitution: The carboxyl group of this compound can undergo nucleophilic substitution reactions to form esters, amides, and other derivatives. Reagents such as thionyl chloride or phosphorus trichloride are often used to activate the carboxyl group for substitution.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus trichloride in anhydrous conditions.
Major Products Formed:
Oxidation: Ketones and alcohols.
Reduction: Primary alcohols.
Substitution: Esters, amides, and other derivatives.
科学研究应用
11-Methyl-octadecanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its role in cellular metabolism and its effects on lipid bilayers in cell membranes.
Medicine: Research has shown potential anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Industry: It is used in the production of surfactants, lubricants, and as an additive in cosmetics and personal care products.
作用机制
The mechanism of action of 11-Methyl-octadecanoic acid involves its interaction with cellular membranes and enzymes. The methyl group at the 11th position affects the fluidity and permeability of lipid bilayers, influencing membrane-bound processes. Additionally, the compound can act as a ligand for certain receptors, modulating signaling pathways involved in inflammation and microbial defense.
相似化合物的比较
Octadecanoic acid (Stearic acid): A saturated fatty acid with no methyl substitution.
9-Octadecenoic acid (Oleic acid): An unsaturated fatty acid with a double bond at the 9th position.
Hexadecanoic acid (Palmitic acid): A saturated fatty acid with a shorter carbon chain.
Uniqueness: 11-Methyl-octadecanoic acid is unique due to the presence of the methyl group at the 11th position, which imparts distinct physical and chemical properties. This structural modification enhances its stability and alters its interaction with biological membranes compared to its non-methylated counterparts.
属性
CAS 编号 |
79605-28-0 |
|---|---|
分子式 |
C19H38O2 |
分子量 |
298.5 g/mol |
IUPAC 名称 |
11-methyloctadecanoic acid |
InChI |
InChI=1S/C19H38O2/c1-3-4-5-9-12-15-18(2)16-13-10-7-6-8-11-14-17-19(20)21/h18H,3-17H2,1-2H3,(H,20,21) |
InChI 键 |
XBRZUTLRIVYERP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCC(C)CCCCCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


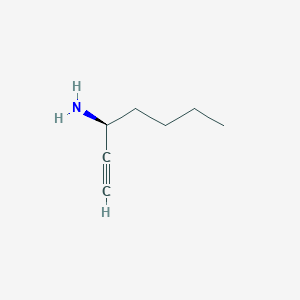
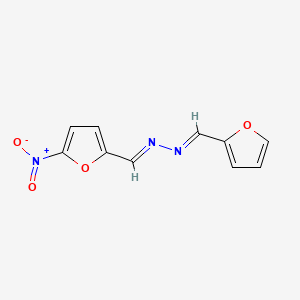
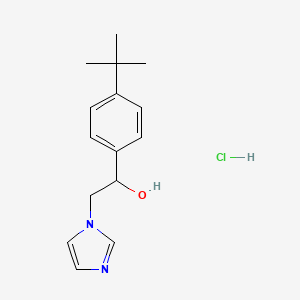

![N-{4-[3-(Piperidin-1-yl)-3-sulfanylideneprop-1-en-1-yl]phenyl}acetamide](/img/structure/B14444089.png)
![3-{4-[4-(4-Oxo-3-propyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)but-2-en-1-ylidene]quinolin-1(4H)-yl}propane-1-sulfonic acid](/img/structure/B14444095.png)
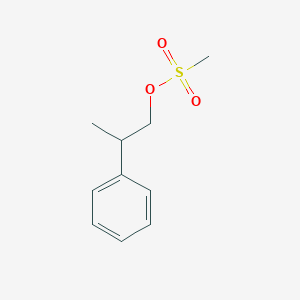
![N-[(2'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14444106.png)

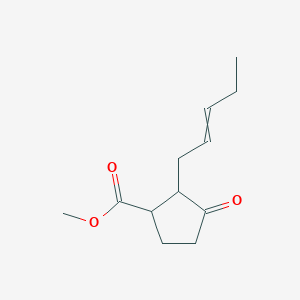
![25-Methoxy-3,6,9,12,15,18,21-heptaoxa-27-azabicyclo[21.3.1]heptacosa-1(27),23,25-triene-2,22-dione](/img/structure/B14444124.png)
